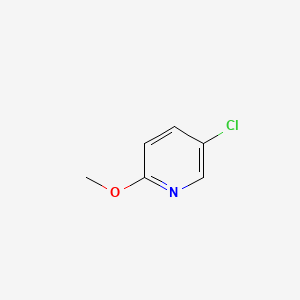

5-Chloro-2-methoxypyridine

描述

Historical Context and Emergence in Synthetic Chemistry

The emergence of 5-Chloro-2-methoxypyridine in chemical literature is linked to broader investigations into the functionalization of pyridine (B92270) rings. While a singular discovery event is not prominent, its synthesis has been achieved through several established chemical strategies. One common approach involves the chlorination of 2-pyridone derivatives using reagents like phosphorus oxychloride, followed by substitution with a methoxide (B1231860) source. Another key method is the regioselective halogenation of 2-methoxypyridine (B126380) at the 5-position, often employing N-chlorosuccinimide (NCS) in controlled, anhydrous conditions to ensure selectivity and minimize side reactions.

More advanced synthetic routes have also been developed, including the use of pyridine N-oxide intermediates. For instance, the nitration of a pyridine N-oxide, followed by reduction, allows for the introduction of various functional groups, showcasing the versatility of this pathway in creating substituted pyridines like this compound. Furthermore, directed ortho-metallation techniques, which involve using strong bases like n-butyllithium at low temperatures followed by quenching with a chlorine source, offer high regioselectivity in its preparation. The development of these synthetic methods has been crucial for making this compound readily accessible for research and industrial applications.

Significance as a Pyridine Derivative in Heterocyclic Chemistry

This compound is a significant compound in heterocyclic chemistry due to the distinct reactivity conferred by its substituents. chemimpex.com The pyridine core is a fundamental heterocycle, and the presence of both a chloro and a methoxy (B1213986) group allows for a variety of selective chemical transformations. chemimpex.com The electron-donating methoxy group at the 2-position influences the electronic distribution of the ring, primarily directing electrophilic substitution to the 5-position. Conversely, the chlorine atom at the 5-position serves as a reactive handle, acting as a leaving group in nucleophilic substitution reactions and as a coupling partner in various metal-catalyzed cross-coupling reactions.

This compound is particularly valued as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions. sigmaaldrich.comsigmaaldrich.com These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures which are prevalent in many biologically active molecules. audreyli.com For example, this compound can be effectively coupled with aryl- and cyclopropylboronic acids or their derivatives to generate novel substituted pyridines. audreyli.comnih.gov The ability to participate in these selective and high-yielding reactions makes it an indispensable tool for synthetic chemists. chemimpex.com

Overview of Research Trajectories for the Chemical Compound and its Analogues

Research involving this compound and its analogues spans several scientific disciplines, most notably medicinal chemistry, agrochemicals, and materials science. chemimpex.com Its role as a key intermediate is well-documented in the synthesis of pharmaceuticals. chemimpex.com Derivatives of this compound have been investigated for potential anticancer properties, and it is a known precursor in the synthesis of 2-amino-5-chloropyridine, an intermediate for the non-benzodiazepine hypnotic agent, Zopiclone. chembk.comcymitquimica.comchemicalbook.com

In the agrochemical industry, this compound is used in the development of pesticides and herbicides, contributing to crop protection. chemimpex.com The field of materials science also utilizes this compound in the creation of specialized polymers and resins with unique properties. chemimpex.com

Furthermore, synthetic modifications of this compound have led to important analogues that expand its utility. For example, the corresponding boronic acids, such as this compound-3-boronic acid, are themselves valuable reagents in cross-coupling reactions, prized for the unique electronic characteristics the pyridine ring imparts. audreyli.comscbt.com Carboxylic acid derivatives like this compound-3-carboxylic acid are also explored in pharmaceutical and agrochemical research for their potential biological activity. cymitquimica.com These research trajectories highlight the compound's sustained importance as a versatile chemical scaffold.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClNO | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| Appearance | Liquid | chemimpex.com |

| Boiling Point | 181-182 °C | sigmaaldrich.com |

| Density | 1.193 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5260 | sigmaaldrich.com |

| CAS Number | 13473-01-3 | nih.gov |

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Parameter | Details | Source |

|---|---|---|

| Reactants | This compound, Potassium cyclopropyltrifluoroborate (B8364958) | nih.govlookchem.com |

| Catalyst System | 2% Pd(OAc)₂, 3% n-BuPAd₂ | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | nih.gov |

| Solvent | Toluene/H₂O (10:1) | nih.govlookchem.com |

| Temperature | 100 °C | nih.govlookchem.com |

| Product | 5-Cyclopropyl-2-methoxypyridine (B3210207) | nih.gov |

| Isolated Yield | 85% | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Pyridone |

| Phosphorus oxychloride |

| 2-Methoxypyridine |

| N-chlorosuccinimide (NCS) |

| n-Butyllithium |

| 2-Amino-5-chloropyridine |

| Zopiclone |

| This compound-3-boronic acid |

| This compound-3-carboxylic acid |

| Potassium cyclopropyltrifluoroborate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂) |

| Cesium Carbonate |

| Toluene |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYYXUYLIHZYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406190 | |

| Record name | 5-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13473-01-3 | |

| Record name | 5-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 2 Methoxypyridine and Its Functionalized Derivatives

Direct Synthesis Approaches

The direct formation of the 5-Chloro-2-methoxypyridine core can be achieved through several methods, primarily involving the strategic introduction of the chloro- and methoxy-substituents onto the pyridine (B92270) ring.

Chlorination of 2-Methoxypyridine (B126380)

A primary route for the synthesis of this compound involves the direct chlorination of 2-methoxypyridine. The electron-donating nature of the methoxy (B1213986) group at the 2-position activates the pyridine ring, directing electrophilic substitution to the 5-position. This regioselectivity is a key advantage of this method. Common chlorinating agents include N-chlorosuccinimide (NCS), chlorine gas, or thionyl chloride, typically used in anhydrous solvents to prevent side reactions. Another approach involves a directed ortho-metalation (DOM) strategy, where 2-methoxypyridine is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a chlorine source to yield the target compound with high regioselectivity.

It is important to distinguish this from chloromethylation. The chloromethylation of 2-methoxypyridine, reacting it with formaldehyde (B43269) and hydrochloric acid, does not yield this compound but rather its isomer, 5-(Chloromethyl)-2-methoxypyridine. This reaction is typically catalyzed by a Lewis acid such as zinc chloride.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a powerful and widely utilized strategy for synthesizing substituted pyridines. rsc.orggcwgandhinagar.com The synthesis of this compound can be effectively achieved through an SNAr reaction on a di-substituted pyridine precursor. For instance, the reaction of 2,5-dichloropyridine (B42133) with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃), allows for the selective replacement of the chlorine atom at the 2-position. gcwgandhinagar.com The nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack, making this substitution favorable over the chlorine at the 5-position. gcwgandhinagar.com

The efficiency of SNAr reactions on pyridine rings is well-documented, providing a reliable pathway to various derivatives. rsc.orgnih.gov Kinetic studies have been performed on related systems, such as the reaction between benzyl (B1604629) alkoxide and 2-chloro-5-methoxypyridine, to quantify the free energies of activation and establish predictive models for SNAr reactivity. rsc.orgchemrxiv.org

Table 1: Comparison of Direct Synthesis Approaches

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Direct Chlorination | 2-Methoxypyridine | NCS, Cl₂, or SOCl₂ | Good regioselectivity due to activating methoxy group. |

| Directed Ortho-Metalation | 2-Methoxypyridine | n-BuLi, Chlorine source | High regioselectivity; requires anhydrous, low-temperature conditions. |

| SNAr | 2,5-Dichloropyridine | Sodium Methoxide (NaOCH₃) | Selective substitution at the more activated 2-position. |

Synthesis of Key Intermediates

This compound is a valuable precursor for creating more complex, functionalized derivatives that are essential for building advanced molecular architectures, particularly through cross-coupling reactions.

Preparation of Boronic Acid Derivatives for Cross-Coupling

The synthesis of pyridylboronic acids from this compound opens avenues for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. chemimpex.comscbt.com

One key derivative is (5-Chloro-2-methoxypyridin-4-yl)boronic acid . Its synthesis is typically achieved through a directed ortho-metalation pathway. This compound is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous solvent such as THF at very low temperatures (-78°C). audreyli.com This generates a lithiated intermediate at the 4-position, which is then quenched with a borate (B1201080) ester, like triisopropyl borate or trimethyl borate. audreyli.com Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid. An alternative protocol uses n-BuLi as the lithiating agent.

Another important derivative, This compound-3-boronic acid , features a boronic acid group at the 3-position. scbt.com The synthesis of such derivatives often involves palladium-catalyzed borylation of a halogenated precursor using a boron source like bis(pinacolato)diboron.

Table 2: Synthesis of Boronic Acid Derivatives from this compound

| Target Compound | Position of B(OH)₂ | Synthetic Method | Reagents | Ref. |

|---|

Synthesis of Carboxylic Acid Derivatives

The introduction of a carboxylic acid group onto the this compound scaffold produces valuable intermediates for amide couplings and other transformations. For example, 5-Chloro-3-methoxypyridine-2-carboxylic acid is a known derivative. chemscene.com The synthesis of such compounds can be complex. One general strategy for creating pyridine carboxylic acids involves the nucleophilic substitution on di-halogenated pyridine-3-carboxylic esters. For instance, reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can lead to the formation of a methoxypyridine carboxylic ester, which can then be hydrolyzed to the carboxylic acid. pharm.or.jpnih.gov While this example starts from a different precursor, it illustrates the principle of building up functionality on a substituted pyridine ring that can be applied to generate derivatives of this compound.

Formation of Chloromethyl Derivatives

The synthesis of chloromethyl pyridine derivatives is crucial for producing intermediates used in agrochemicals and pharmaceuticals. google.comasianpubs.org A notable example is the preparation of 2-chloro-5-chloromethylpyridine . A documented industrial process starts with a 2-alkoxy-5-alkoxymethyl-pyridine, such as 2-methoxy-5-methoxymethyl-pyridine. google.com This precursor is reacted with a chlorinating agent, often a mixture of phosphorus(V) chloride and phosphorus oxychloride, at elevated temperatures. google.comgoogle.com This reaction results in the exchange of both the methoxy group on the ring and the methoxy group on the side chain for chlorine atoms, yielding the desired 2-chloro-5-chloromethylpyridine. google.com This process is advantageous due to the accessibility of the starting materials, which can be derived from the inexpensive chemical 3-methylpyridine. google.com

Advanced Synthetic Transformations for Structural Diversification

Palladium-catalyzed cross-coupling reactions are a cornerstone for the structural diversification of this compound. The Suzuki-Miyaura coupling, in particular, is widely utilized for the formation of C-C bonds, enabling the synthesis of complex biaryl compounds. sigmaaldrich.com

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. For instance, the coupling of this compound with potassium cyclopropyltrifluoroborate (B8364958) has been successfully demonstrated. nih.gov This reaction, catalyzed by Pd(OAc)₂ with n-BuPAd₂ as a ligand and Cs₂CO₃ as a base, yields 5-cyclopropyl-2-methoxypyridine (B3210207). nih.gov The reaction accommodates a variety of functional groups and substitution patterns on the coupling partners. nih.gov

Another significant application is the synthesis of aryl- and heteroarylboron species. A modified palladium-catalyzed method using tetrahydroxydiboron (B82485) (bis-boronic acid, BBA) has been reported. nih.gov This approach, enhanced by the use of ethylene (B1197577) glycol, leads to higher yields and faster reaction times. For example, this compound was converted to potassium 6-methoxypyridin-3-yltrifluoroborate in an 88% yield. nih.gov

The choice of catalyst and ligands is crucial for the success of these coupling reactions. Dialkylbiaryl phosphines, such as XPhos, are often employed due to their effectiveness in coupling heteroaryl chlorides. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |

| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | 5-Cyclopropyl-2-methoxypyridine | Moderate to Excellent | nih.gov |

| Tetrahydroxydiboron (BBA) | Pd catalyst | - | Potassium 6-methoxypyridin-3-yltrifluoroborate | 88% | nih.gov |

| Aryltrifluorosilanes | Palladium catalyst | - | Biaryls | - | sigmaaldrich.comsigmaaldrich.com |

Cyclocondensation reactions offer a powerful strategy for constructing fused heterocyclic systems from this compound and its derivatives. jst.go.jp These reactions involve the formation of a new ring by combining two or more functional groups.

For instance, the synthesis of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives has been achieved through the cyclocondensation of pyrazolo-enaminone with arylidene malononitriles. researchgate.net Although this example doesn't directly start from this compound, it illustrates the type of complex heterocyclic structures that can be accessed through cyclocondensation pathways involving pyridine moieties.

More directly related, the synthesis of various substituted pyridines can be achieved via cyclocondensation. For example, 2-halo-5-halomethylpyridines can be formed from the cyclocondensation of 2-halo-2-halomethyl aldehydes or ketones. This approach, while complex, provides a route to functionalized pyridines that can be further elaborated. The synthesis of trifluoromethylpyridine derivatives also heavily relies on cyclocondensation reactions using trifluoromethyl-containing building blocks. jst.go.jpsemanticscholar.org

Lithiation followed by quenching with an electrophile is a key method for the regioselective functionalization of the pyridine ring in this compound. The directing effects of the substituents on the pyridine ring play a crucial role in determining the site of metalation.

Studies on the lithiation of 2-methoxypyridine using lithium dialkylamides like LDA and LTMP have shown that deprotonation occurs preferentially at the C-3 position. nih.gov The presence of both H-3 and H-6 protons is critical for achieving complete C-3 lithiation, suggesting a complex mechanism that may involve a 3,6-dilithio intermediate. nih.govresearchgate.net

For this compound, the chlorine atom at the 5-position and the methoxy group at the 2-position influence the regioselectivity of lithiation. Directed ortho-metalation can be a powerful tool, where a directing group guides the deprotonation to an adjacent position. In the case of 2-alkenyl-substituted isonicotinic acids, lithiation occurs selectively at the position ortho to the carboxylic acid group. mdpi.com

The "halogen dance" reaction, which involves the isomerization of halogeno-substituted aromatics driven by the stability of the generated arylmetal species, is another sophisticated functionalization strategy. acs.org This can be particularly useful for synthesizing polysubstituted pyridines.

The regioselective synthesis of substituted isomers of this compound is of paramount importance for accessing specific molecular architectures. Various strategies have been developed to control the position of incoming functional groups.

One approach involves the nucleophilic substitution on a di-substituted pyridine precursor. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can lead to the regioselective formation of either the 2-methoxy or 6-methoxy isomer depending on the solvent. pharm.or.jp In solvents like dichloromethane (B109758) or THF, the 2-methoxy isomer is favored, while in DMF or methanol, the 6-methoxy isomer is the main product. pharm.or.jp

Another strategy is the controlled halogenation of a pyridine derivative. For instance, the synthesis of (5-chloro-2-methoxypyridin-4-yl)boronic acid typically starts from a halogenated pyridine derivative, which is then subjected to a Miyaura borylation reaction. The precise control of reaction conditions, such as temperature, is critical to avoid the formation of byproducts.

Furthermore, the functionalization of pyridine N-oxides provides a versatile route to substituted pyridines. The reaction of pyridine N-oxides with Grignard reagents, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), offers an efficient method for synthesizing substituted pyridines with good regioselectivity. researchgate.net

Catalysis and Reaction Condition Optimization in Synthetic Routes

The optimization of catalysts and reaction conditions is crucial for achieving high yields, selectivity, and efficiency in the synthesis of this compound and its derivatives.

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source, ligand, base, and solvent system significantly impacts the outcome. For the Suzuki-Miyaura coupling of heteroaryl chlorides, the use of aminobiphenyl palladacycle precatalysts has been shown to promote the reaction under mild conditions. nih.gov The development of methods using more atom-economical boron sources like bis-boronic acid (BBA) also represents a significant optimization. nih.gov The addition of ethylene glycol as an additive in these reactions can increase yields and broaden the substrate scope. nih.gov

For cyclocondensation reactions, temperature control and the stoichiometric ratio of reagents are key parameters. For example, in the synthesis of 5-chloro-2-methoxy-3-nitropyridine, controlling the nitration temperature below 50°C is necessary to prevent over-oxidation.

In lithiation reactions, the choice of the lithium base (e.g., n-BuLi, LDA, LTMP) and the reaction temperature are critical for achieving the desired regioselectivity. acs.org Low temperatures, often down to -78°C, are typically required to control the reactivity of the organolithium intermediates.

The optimization of reaction conditions for multi-step syntheses is also essential. For example, in the industrial-scale synthesis of a key intermediate for SGLT-2 inhibitors, the bromination conditions were carefully optimized by comparing different brominating agents (Br₂ vs. NBS) and reaction temperatures to maximize the yield and minimize the formation of dibromo impurities. thieme-connect.com

Spectroscopic Characterization and Computational Studies of 5 Chloro 2 Methoxypyridine

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 5-Chloro-2-methoxypyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of a molecule. The FT-IR spectrum of this compound has been recorded and analyzed, often in conjunction with computational methods like Density Functional Theory (DFT) for accurate assignments. researchgate.netresearchgate.net

Key vibrational frequencies observed in the FT-IR spectrum include:

C-H stretching vibrations of the aromatic ring.

Vibrations associated with the C-O-C linkage of the methoxy (B1213986) group.

The characteristic C-Cl stretching vibration.

Ring breathing modes of the pyridine (B92270) skeleton. researchgate.net

Computational studies using DFT with basis sets such as 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p) have been employed to calculate the theoretical vibrational frequencies, which show good agreement with the experimental data. researchgate.net The influence of the chlorine atom and the methoxy group on the spectral characteristics has been a subject of these analyses. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) | Stretching | 3142 | researchgate.net |

| C=C (aromatic) | Stretching | 1595-1443 | researchgate.net |

| C-Cl | Stretching | 700-750 | |

| C-H (aromatic) | Out-of-plane bend | 877 | researchgate.net |

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy offers insights into the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum of this compound has been recorded, typically in the region of 3500-100 cm⁻¹. researchgate.netresearchgate.net

The analysis of the FT-Raman spectrum, often aided by DFT calculations, helps in the complete vibrational assignment of the fundamental modes of the molecule. researchgate.netresearchgate.net These studies contribute to a comprehensive understanding of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the protons on the pyridine ring and the methoxy group exhibit characteristic chemical shifts.

The methoxy group (-OCH₃) typically appears as a singlet. The aromatic protons on the pyridine ring are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, resulting in distinct signals.

Table 2: ¹H NMR Chemical Shifts for this compound and Analogous Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-Bromo-3-chloro-2-methoxypyridine | -OCH₃ | ~3.8–4.0 | singlet | - | |

| 4-Bromo-3-chloro-2-methoxypyridine | H-5 | ~8.2 | doublet | 5.4 | |

| 2-(3-chloro-4-methoxyphenyl)pyridine | -OCH₃ | - | - | - | rsc.org |

| 2-(3-chloro-4-methoxyphenyl)pyridine | Aromatic H | 6.92-8.70 | multiplet | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. udel.edulibretexts.org The carbon attached to the electronegative oxygen of the methoxy group and the carbon bonded to the chlorine atom will have characteristic downfield shifts. libretexts.org

Table 3: ¹³C NMR Chemical Shifts for this compound and Related Structures

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 4-Bromo-3-chloro-2-methoxypyridine | C-4 | ~150 | |

| 4-Bromo-3-chloro-2-methoxypyridine | C-3 | ~145 | |

| 2-(3-chloro-4-methoxyphenyl)pyridine | C-O | 160.0 | rsc.org |

| 2-(3-chloro-4-methoxyphenyl)pyridine | Aromatic C | 113.2-156.5 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 143.57 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a molecular ion peak. The presence of a chlorine atom is typically indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. wpmucdn.com Fragmentation patterns can involve the loss of the methoxy group, the chlorine atom, or other neutral fragments, providing valuable structural information. libretexts.orgmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.roelte.hu The absorption of energy promotes electrons from a ground electronic state to an excited state. elte.hu For molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. elte.hu The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen or oxygen atoms) to a π* antibonding orbital. elte.hu

The electronic spectrum of 2-chloro-6-methoxypyridine (B123196), a positional isomer of the title compound, was studied using TD-DFT, and the results were compared with the experimental spectrum. nih.gov The presence of substituents like the chloro and methoxy groups can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The methoxy group, being an electron-donating group, can increase the electron density on the pyridine ring.

A study on 2-methoxypyridine (B126380) derivatives recorded their UV-visible absorption spectra in chloroform (B151607) to understand their optical properties. researchgate.net Similarly, the UV-Vis spectrum of 2-chloro-6-methoxypyridine-4-carboxylic acid was investigated both experimentally and theoretically to analyze its electronic properties. tandfonline.com These studies highlight the importance of UV-Vis spectroscopy in characterizing the electronic behavior of substituted pyridines.

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Density Functional Theory (DFT) is a particularly powerful method for this purpose. mdpi.com

DFT calculations are widely employed to determine the optimized geometry (bond lengths and angles) and electronic properties of molecules. nih.govnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations and has been shown to provide a good balance between accuracy and computational cost. tandfonline.com

DFT can also be used to calculate various molecular-level descriptors, such as atomic charge distributions and dipole moments, which are crucial for understanding structure-activity relationships. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

The analysis of FMOs for substituted pyridines, such as 2-chloro-3/5-methoxypyridine, has been used to explain their reactivity in processes like oxidative addition to palladium complexes. chemrxiv.org The distribution of these orbitals indicates the most likely sites for electrophilic and nucleophilic attack. For example, the methoxy group at the 2-position can donate electron density via resonance, influencing the localization of the HOMO and affecting the molecule's reactivity at different positions. chemrxiv.org In a study of a Mn(II) complex, a reduced HOMO-LUMO gap indicated enhanced electronic transitions and polarizability. researchgate.net

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies can then be compared with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net This comparison helps in the assignment of the observed vibrational bands to specific modes of vibration within the molecule. researchgate.net

A detailed study on 2-chloro-6-methoxypyridine involved recording its FTIR and FT-Raman spectra and comparing the experimental frequencies with those calculated using DFT (B3LYP method with various basis sets). nih.gov The good agreement between the theoretical and experimental data allowed for a complete vibrational assignment of the fundamental modes. nih.gov Such studies also investigate the influence of substituents, like the chlorine atom and the methoxy group, on the vibrational spectra. nih.gov Scaling factors are often applied to the calculated harmonic frequencies to improve the correlation with experimental anharmonic frequencies. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound-3-thiol |

| 2-chloro-6-methoxypyridine |

| 2-chloro-6-methoxypyridine-4-carboxylic acid |

| 2-methoxypyridine |

| 2-chloro-3-methoxypyridine |

| 2-chloro-5-methoxypyridine |

| Palladium |

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) properties of a molecule describe its behavior under strong electromagnetic fields, such as those from a laser. Materials with significant NLO responses are crucial for applications in optoelectronics, including optical communications and data storage. The NLO response arises from the interaction of delocalized π-electrons with the electric field. The presence of electron-donating groups (like the methoxy group, -OCH₃) and electron-withdrawing groups on a conjugated system (the pyridine ring) can enhance these properties.

Computational methods, typically at the DFT level, are used to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity. For this compound, the calculation would involve optimizing the molecular geometry and then computing the dipole moment (μ) and hyperpolarizability components. The total hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. A large β value suggests that the molecule has considerable potential as an NLO material.

Table 1: Calculated Non-Linear Optical (NLO) Properties This table illustrates the typical parameters calculated in an NLO study. Specific values for this compound are dependent on the computational method and basis set used and are not available in the cited literature.

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Mean Polarizability | α | The molecule's ability to form an induced dipole moment in an electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching reactant, mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would reveal the most likely sites for chemical reactions. The highly electronegative nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group would be expected to show a deep red color, indicating them as primary sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the methyl group and on the pyridine ring would appear in shades of blue, marking them as the most electron-deficient regions.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to assign a partial charge to each atom in a molecule. This analysis provides a quantitative estimate of the electron distribution and is calculated by partitioning the total electron population among the constituent atoms based on the basis functions used in the calculation. The resulting atomic charges are instrumental in understanding a molecule's electronic structure, dipole moment, and reactivity.

Table 2: Illustrative Mulliken Atomic Charges This table shows the atoms in this compound for which Mulliken charges would be calculated. Specific charge values are highly dependent on the basis set used in the calculation and are not available in the cited literature.

| Atom | Element | Calculated Charge (a.u.) |

| C1 | Carbon | Calculated Value |

| C2 | Carbon | Calculated Value |

| C3 | Carbon | Calculated Value |

| C4 | Carbon | Calculated Value |

| C5 | Carbon | Calculated Value |

| C6 | Carbon | Calculated Value |

| Cl | Chlorine | Calculated Value |

| N | Nitrogen | Calculated Value |

| O | Oxygen | Calculated Value |

| H (ring) | Hydrogen | Calculated Value |

| H (methyl) | Hydrogen | Calculated Value |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis would reveal hyperconjugative interactions that contribute to the molecule's stability. Significant interactions would be expected between the lone pairs of the oxygen, nitrogen, and chlorine atoms and the antibonding orbitals (π) of the pyridine ring. For example, the delocalization of a lone pair from the oxygen atom (n) to the adjacent C-N or C-C π orbitals would indicate intramolecular charge transfer and conjugation, which stabilizes the molecule.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis This table outlines the type of stabilizing interactions that NBO analysis would identify for this compound. Specific E(2) values are dependent on the computational method and are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C / C-N) | Calculated Value |

| LP (N) | π* (C-C) | Calculated Value |

| LP (Cl) | π* (C-C) | Calculated Value |

| π (C-C) | π* (C-C) | Calculated Value |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Methoxypyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The position of the substituents on the 5-Chloro-2-methoxypyridine ring further influences the regioselectivity of these reactions.

Reactions with Oxygen Nucleophiles

The chlorine atom at the 5-position of this compound can be displaced by oxygen nucleophiles, although this often requires forcing conditions due to the relatively strong C-Cl bond on an aromatic ring. Reactions with alkoxides, such as sodium methoxide (B1231860), can lead to the corresponding 5-methoxy-2-methoxypyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion attacks the carbon atom bearing the chlorine, forming a temporary Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion. The presence of the electron-donating methoxy (B1213986) group at the 2-position can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyridine.

Similarly, phenoxides can act as nucleophiles to introduce aryloxy groups at the 5-position. The reactivity in these cases is influenced by the nature of the phenoxide and the reaction conditions, such as temperature and the choice of solvent.

| Nucleophile | Product | Reaction Conditions |

| Sodium Methoxide | 5-Methoxy-2-methoxypyridine | Heat, Methanol |

| Sodium Phenoxide | 5-Phenoxy-2-methoxypyridine | Heat, DMF |

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally more potent than their oxygen counterparts and react readily with this compound. Thiolates, such as sodium thiomethoxide, can displace the chloride to form 5-(methylthio)-2-methoxypyridine. These reactions are also typically SNAr processes and are often faster and occur under milder conditions than those with oxygen nucleophiles. The use of microwave heating has been shown to significantly accelerate these substitution reactions with sulfur nucleophiles on halopyridine substrates. tandfonline.com

For instance, the reaction of a substituted bromopyridine with sodium thiomethoxide in ethanol (B145695) under microwave irradiation proceeds efficiently. tandfonline.com A similar reactivity pattern is expected for this compound.

| Nucleophile | Product | Reaction Conditions |

| Sodium Thiomethoxide | 5-(Methylthio)-2-methoxypyridine | Ethanol, Microwave heating |

| Sodium Thiophenoxide | 5-(Phenylthio)-2-methoxypyridine | DMF, Room Temperature |

Reactions with Amine Nucleophiles

The reaction of this compound with various amine nucleophiles is a well-established method for the synthesis of 5-amino-2-methoxypyridine (B105479) derivatives. These reactions are of significant interest in medicinal chemistry. Studies on the closely related 5-chloro-3-methoxypyridine have shown that reactions with lithium amides or free amine solvents generally lead to the exclusive formation of 5-aminated products in good to excellent yields. It has been observed that carrying out these reactions in the corresponding free amine as the solvent often results in the highest yields.

| Amine Nucleophile | Product | Solvent |

| Ammonia | 5-Amino-2-methoxypyridine | Ethanol, High Pressure |

| Diethylamine | 5-(Diethylamino)-2-methoxypyridine | Diethylamine |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-2-methoxypyridine | Pyrrolidine |

Oxidation and Reduction Processes

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgcommonorganicchemistry.com The resulting this compound N-oxide is a valuable intermediate for further functionalization of the pyridine ring. For example, the synthesis of 2-chloro-5-methylpyridine-N-oxide has been achieved by reacting 2-chloro-5-methylpyridine (B98176) with m-CPBA in dichloromethane (B109758). google.com A similar protocol would be applicable for the N-oxidation of this compound.

The reduction of the pyridine ring in this compound can be accomplished through catalytic hydrogenation. Using catalysts like platinum oxide (PtO₂) under hydrogen pressure in a suitable solvent such as acetic acid can lead to the saturation of the pyridine ring to form 5-chloro-2-methoxypiperidine. asianpubs.org However, under certain conditions, hydrogenolysis of the C-Cl bond may also occur. A study on the catalytic hydrogenation of 2-chloropyridine (B119429) with PtO₂ in methanolic hydrochloride resulted in the formation of piperidine, indicating both reduction of the ring and removal of the chlorine substituent. asianpubs.org

| Process | Reagent/Catalyst | Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| Reduction | Platinum oxide (PtO₂), H₂ | 5-Chloro-2-methoxypiperidine |

Cross-Coupling Mechanisms and Regioselectivity

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 5-position. sigmaaldrich.comchemicalbook.com

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reaction is highly regioselective, with the coupling occurring exclusively at the carbon bearing the chlorine atom.

The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilicon compounds as the coupling partners. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation from the activated organosilane, and reductive elimination. Again, the regioselectivity is controlled by the position of the chlorine atom on the pyridine ring.

Other cross-coupling reactions such as the Negishi coupling (with organozinc reagents) and the Sonogashira coupling (with terminal alkynes) can also be employed to functionalize the 5-position of this compound, providing access to a wide range of substituted pyridine derivatives. The regioselectivity in these reactions is consistently directed by the position of the halide leaving group.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-2-methoxypyridine |

| Hiyama | Aryltrimethoxysilane | Pd(OAc)₂, XPhos, TBAF | 5-Aryl-2-methoxypyridine |

| Negishi | Arylzinc chloride | Pd(dppf)Cl₂ | 5-Aryl-2-methoxypyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 5-Alkynyl-2-methoxypyridine |

Rearrangement Reactions and Tautomerism Studies

While significant rearrangement reactions directly involving the this compound skeleton are not widely reported, the chemistry of related 2-alkoxypyridine N-oxides has been shown to involve thermal rearrangements to 1-alkoxy-2-pyridones.

Regarding tautomerism, this compound itself is not expected to exhibit significant tautomerism as it lacks a mobile proton on a heteroatom directly attached to the ring. However, its derivatives, particularly those where the methoxy group is hydrolyzed to a hydroxyl group, would exhibit lactam-lactim tautomerism. The resulting 5-chloro-2-hydroxypyridine (B146416) would exist in equilibrium with its tautomeric form, 5-chloro-pyridin-2(1H)-one. The position of this equilibrium is known to be influenced by the solvent polarity. In general, for 2-hydroxypyridines, the pyridone (lactam) form is favored in polar solvents, while the hydroxypyridine (lactim) form is more prevalent in non-polar solvents.

Chelation Effects on Reaction Orientation

Chelation plays a significant role in directing the regioselectivity of reactions involving substituted pyridines. In reactions of 5-chloro-3-pyridinol, the lithium salt of the hydroxyl group (5-OLi) can direct incoming nucleophiles. clockss.org For instance, in reactions with lithium amides, the 5-OLi group appears to direct the orientation of the amide nucleophile to the 4-position of the intermediate 3,4-dehydropyridine through chelation. clockss.org This effect leads to the predominant formation of 4-aminated products in reactions with LDA or n-butylamine. clockss.org

While direct studies on the chelation effects of the 2-methoxy group in this compound are not extensively detailed in the provided research, the principle of chelation control is a crucial concept in understanding the reactivity of substituted heterocycles. The oxygen atom of the methoxy group in this compound possesses lone pairs of electrons that could potentially chelate to a metal center or a lithium cation, thereby influencing the orientation of a reaction at a nearby position. For example, in lithiation reactions, the methoxy group could direct an organolithium reagent to the C3 position.

Influence of Substituent Groups on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic properties of its substituent groups: the electron-donating methoxy group (-OCH3) at the 2-position and the electron-withdrawing chloro group (-Cl) at the 5-position. These substituents modulate the electron density of the pyridine ring, affecting its susceptibility to nucleophilic and electrophilic attack, as well as its performance in metal-catalyzed cross-coupling reactions.

The interplay of these groups is evident in Suzuki-Miyaura cross-coupling reactions. This compound has been shown to be an effective coupling partner in these reactions, demonstrating the viability of the C-Cl bond for oxidative addition to a palladium catalyst. nih.govnih.gov The electron-donating methoxy group can enhance the reactivity of the pyridine ring, while the chloro group serves as the leaving group.

In a study on the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate (B8364958), this compound was successfully coupled to yield 5-cyclopropyl-2-methoxypyridine (B3210207) in 85% yield. nih.gov This demonstrates the successful activation of the C-Cl bond for this transformation.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Potassium Cyclopropyltrifluoroborate

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Similarly, in cross-coupling reactions with secondary aminomethyltrifluoroborates, this compound provided the desired product in a high yield of 92%. nih.gov This again highlights the effective reactivity of this compound in palladium-catalyzed reactions.

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with a Secondary Aminomethyltrifluoroborate

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

The electronic effects of substituents are also crucial in nucleophilic aromatic substitution reactions. In related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines, electron-withdrawing substituents on the nucleophile decrease the reaction rate, while electron-donating groups increase it. researchgate.net This is consistent with a mechanism where the aniline (B41778) nitrogen attacks the electron-deficient carbon atom of the pyridine ring. A similar principle would apply to reactions involving this compound, where the electron density at the carbon atoms is modulated by the methoxy and chloro substituents.

Furthermore, this compound can be a precursor for the synthesis of functionalized pyridylboronic acids. audreyli.comresearchgate.net The lithiation of this compound with LDA at -78 °C, followed by reaction with triisopropyl borate (B1201080), yields 5-chloro-2-methoxypyridyl-4-boronic acid. audreyli.comresearchgate.net This demonstrates the directing effect of the substituents on the regioselectivity of the lithiation reaction.

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Biologically Active Derivatives

5-Chloro-2-methoxypyridine serves as a key intermediate in the creation of a wide array of pharmaceutical compounds. The presence of its distinct functional groups allows for selective chemical reactions, enabling chemists to introduce diverse functionalities and synthesize novel compounds with enhanced biological performance. This strategic functionalization is a cornerstone of drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

A notable strategy involves using the this compound scaffold to synthesize complex heterocyclic hybrids. For instance, a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and characterized. The synthetic pathway for these compounds began with 5-Chloro-2-methoxybenzoic acid, which was coupled with aniline (B41778) and subsequently chlorosulfonated before being reacted with various amines to produce the final sulphonamide derivatives semanticscholar.org.

In another approach, the 5-chloro-pyrimidine fragment, a related heterocyclic structure, has been incorporated as a "cap group" in the design of Histone Deacetylase (HDAC) inhibitors. This led to the synthesis of novel 5-chloro-4-((substituted phenyl)amino)pyrimidine-based molecules, demonstrating the utility of the chloropyridine/chloropyrimidine motif in targeting specific enzymes implicated in cancer nih.gov. These examples underscore the adaptability of the this compound core structure in generating libraries of compounds for biological screening.

Anticancer and Cytotoxic Activity Assessment

Derivatives of this compound have been a focal point of anticancer research, with numerous synthesized compounds demonstrating significant cytotoxic effects against various cancer cell lines.

The antiproliferative activity of these derivatives has been rigorously tested against a panel of human cancer cell lines. A newly synthesized series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors showed broad-spectrum anticancer activity. One promising compound from this series, designated L20, exhibited potent inhibitory effects on several solid tumor cell lines. Specifically, it demonstrated significant cytotoxicity against the hepatocellular carcinoma cell line HepG2 (IC₅₀ value of 3.17 µM) and the triple-negative breast cancer cell line MDA-MB-231 (IC₅₀ value of 1.63 µM) nih.gov.

Further research into other related heterocyclic systems has also shown promise. For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer potential against cell lines including the prostate cancer line DU145 mdpi.com. The data from these in vitro studies are crucial for identifying lead compounds for further development.

| Compound Class | Specific Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 5-chloro-pyrimidine derivative | L20 | HepG2 (Liver Cancer) | 3.17 µM | nih.gov |

| 5-chloro-pyrimidine derivative | L20 | MDA-MB-231 (Breast Cancer) | 1.63 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative | Compound 3b | DU145 (Prostate Cancer) | Screened | mdpi.com |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the anticancer potency of derivatives. For the 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors, SAR analysis revealed that the presence of small substituent groups, such as a methoxy (B1213986) group, was beneficial for inhibitory activity nih.gov. This suggests that steric bulk at certain positions can influence the compound's ability to bind to the target enzyme.

In the series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, the nature of the amine group attached to the sulphonamide moiety was systematically varied to establish an SAR profile. The anti-proliferative activity of these compounds was evaluated against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines, allowing researchers to identify which substitutions led to the most potent anticancer effects semanticscholar.org. Similarly, for a series of Ciminalum–thiazolidinone hybrid molecules, SAR analysis indicated that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was a necessary structural feature for achieving the desired anticancer effects nih.gov.

Understanding the mechanism by which these compounds exert their antitumor effects is a critical aspect of their development. Studies have shown that potent derivatives often work by inducing programmed cell death (apoptosis) and halting the cancer cell division cycle.

The HDAC inhibitor L20, derived from a 5-chloropyrimidine scaffold, was found to promote G0/G1 phase cell cycle arrest and induce apoptosis in K562 leukemia cells, as determined by flow cytometry nih.gov. This dual mechanism of action is a highly desirable trait for anticancer drugs.

In a separate study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were investigated for their anticancer mechanisms. One of the chloro-derivatives, compound 7, was found to induce G2/M phase arrest in HepG2 liver cancer cells mdpi.com. Furthermore, this compound significantly increased the activity of caspases 3 and 7 in both HepG2 and A549 lung cancer cells, confirming that it induces apoptosis through a caspase-dependent pathway mdpi.com. These findings highlight that chloro-substituted heterocyclic compounds can disrupt key cellular processes essential for tumor growth and survival.

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, chloropyridine derivatives have been explored for their potential to combat drug-resistant bacteria, a growing global health threat.

The emergence of multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for new antibiotics nih.gov. Research into 2-aminopyridine derivatives has yielded compounds with significant activity against multiple MDR Staphylococcus aureus strains. In one study, a series of N-acylated 2-amino-3-chloropyridine derivatives were synthesized and tested against four different MDR-S. aureus strains, including MRSA-252 and Epidermic MRSA (EMRSA-16) ccsenet.orgresearchgate.net. Many of the synthesized compounds exhibited potent growth inhibition against these challenging bacterial strains ccsenet.orgresearchgate.net.

Another novel compound, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT), which features a substituted pyrimidine ring, demonstrated potent antibacterial activity against clinical isolates of MRSA, with minimum inhibitory concentration (MIC) values ranging from 0.0313 to 0.125 μg/mL nih.gov. These findings indicate that scaffolds containing a chloropyridine or related chloropyrimidine moiety are promising templates for the development of new agents to treat MRSA infections.

| Compound Class | Target Organism | Key Finding | Source |

|---|---|---|---|

| N-acylated 2-amino-3-chloropyridines | MRSA-252, EMRSA-16 | Exhibited very good activity against four MDR-S. aureus strains. | ccsenet.orgresearchgate.net |

| Pyrimidine-substituted Mutilin (EDT) | Clinical MRSA isolates | Potent activity with MIC values of 0.0313–0.125 µg/mL. | nih.gov |

Activity against Fungal Strains

Direct studies detailing the antifungal activity of this compound against specific fungal strains are not prominent in the researched literature. However, its importance is highlighted by its use in the synthesis of more complex molecules with potential antifungal applications. For instance, this compound is used as a starting material for creating inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. google.comgoogle.com Inhibition of the PI3K pathway is a therapeutic strategy that may be useful in treating certain respiratory infections, including the fungal infection aspergillosis. google.comgoogle.com This positions this compound as a valuable intermediate in the discovery of novel antifungal agents that function by targeting host or fungal kinase pathways.

Inhibition of Specific Microorganisms (e.g., Mycobacterium tuberculosis)

Similar to its role in antifungal research, this compound is primarily utilized as a synthetic precursor for compounds investigated for activity against Mycobacterium tuberculosis. The compound itself is not reported to have direct inhibitory effects. Its derivatives are employed in the synthesis of pyridine-3-sulfonamide compounds designed as PI3K inhibitors, a class of molecules that may have applications in treating mycobacterial infections. google.comgoogle.com The strategic value of this compound lies in its chemical structure, which allows for its incorporation into larger, more complex molecules targeting bacterial pathways.

Enzyme Inhibition and Protein-Ligand Interactions

The functional groups of this compound, a chloro group at the 5-position and a methoxy group at the 2-position, make it a reactive and versatile scaffold in organic synthesis for the development of enzyme inhibitors.

The primary mechanism of action for enzyme inhibitors derived from this compound appears to be non-covalent. While some kinase inhibitors are known to act through covalent bond formation, such as the natural product wortmannin which covalently binds to PI3K, there is no specific evidence from the available research to indicate that inhibitors synthesized from this compound function via this mechanism. google.comgoogle.com Instead, their interaction with target enzymes is typically characterized by reversible, non-covalent forces such as hydrogen bonding and van der Waals interactions.

A direct inhibitory effect of this compound on specific enzymes like carbonic anhydrase has not been established in the scientific literature. While the compound is mentioned as a reactant in patents for complex molecules that are screened against a wide range of biological targets, including carbonic anhydrase 9, no data supports its role as a direct inhibitor of this enzyme. google.com

Molecular docking is a computational method widely used in drug discovery to predict the binding mode and affinity of a molecule to a protein target. This technique is frequently applied to understand the structure-activity relationships of derivatives synthesized from precursors like this compound. These in silico studies help rationalize the potency of the final compounds and guide the design of new analogues with improved binding characteristics. However, specific molecular docking studies focusing on this compound itself were not identified in the reviewed literature.

Modulation of Biological Pathways and Therapeutic Targets

The most significant role of this compound in medicinal chemistry is its application as a key intermediate in the synthesis of modulators for several critical biological pathways and therapeutic targets implicated in a range of diseases from cancer to autoimmune disorders.

Derivatives of this compound, such as 3-bromo-5-chloro-2-methoxypyridine, are instrumental in creating potent inhibitors for major enzyme families. google.comlookchem.com Its pyridine (B92270) core provides a rigid scaffold that can be chemically modified to achieve high affinity and selectivity for the target protein.

| Therapeutic Target/Pathway | Disease Area | Role of this compound | Citations |

| Phosphoinositide 3-Kinase (PI3K) | Cancer, Inflammation | Precursor for pyridine-3-sulfonamide based PI3K inhibitors. | google.comgoogle.comsun-shinechem.com |

| General Control Nonderepressible 2 (GCN2) Kinase | Cancer, Neurodegenerative Diseases | Intermediate for the synthesis of (aza)indazolyl-aryl sulfonamide GCN2 modulators. | google.comgoogle.comgoogleapis.comjustia.com |

| Janus Kinase (JAK) | Inflammation, Autoimmune Diseases, Cancer | Starting material for the synthesis of imidazo[1,2-b]pyridazine derivatives as JAK inhibitors. | lookchem.comlookchem.com |

The modulation of these pathways is a cornerstone of modern drug development.

PI3K Pathway: This pathway is central to cell signaling, regulating cellular growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K inhibitors a major focus of oncology research. google.comgoogle.com

GCN2 Pathway: As a sensor of amino acid deficiency, GCN2 kinase plays a role in how cancer cells adapt to nutrient-poor tumor microenvironments. Inhibiting GCN2 is a therapeutic strategy to make cancer cells more vulnerable. google.comgoogleapis.com

JAK/STAT Pathway: Janus kinases are critical for cytokine signaling that governs immune and inflammatory responses. JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and other inflammatory conditions. lookchem.comlookchem.com

Considerations for Drug-Likeness and Bioavailability in Research

"Drug-likeness" is a concept used in drug discovery to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. nih.gov These properties, such as molecular weight, lipophilicity (often measured as cLogP), and the number of hydrogen bond donors and acceptors, are critical for a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov

The development of research compounds from a chemical scaffold like this compound requires careful optimization of these properties. For instance, in the development of the gamma-secretase modulators mentioned previously, the strategic incorporation of the methoxypyridine ring was intended to improve problematic properties of earlier compounds. escholarship.org This modification successfully increased the aqueous solubility of the new analog (22d ), a key factor for bioavailability, demonstrating how targeted chemical changes can enhance a compound's drug-like characteristics. escholarship.org While a compound may show high potency against its biological target, its utility in in vivo research and potential for further development are contingent on having an acceptable bioavailability and favorable ADMET profile. researchgate.net

Applications in Agrochemical Sciences and Material Science

Development of Crop Protection Agents

In the agrochemical industry, 5-Chloro-2-methoxypyridine is utilized as a foundational building block in the development of active ingredients for crop protection. chemimpex.com The pyridine (B92270) ring is a common structural motif in many modern agrochemicals, and intermediates like this compound are valuable for creating next-generation products designed to improve crop yields and manage pest resistance. nbinno.com

This compound is an intermediate used in the formulation of herbicides designed to control unwanted plant growth. chemimpex.com The synthesis of complex herbicidal molecules often involves the incorporation of heterocyclic scaffolds like pyridine. While specific commercial herbicides derived directly from this compound are not detailed in the provided research, its utility is analogous to other functionalized pyridines that serve as key precursors. For example, related chloromethylpyridine and trifluoromethylpyridine derivatives are crucial for synthesizing entire classes of herbicidal compounds. nih.govgoogle.com The presence of the chlorine atom on the pyridine ring allows for its incorporation into larger, more complex structures through established synthetic pathways, leading to molecules with potent herbicidal activity.

Table 1: Role of Related Pyridine Intermediates in Herbicide Synthesis

| Pyridine Intermediate | Herbicide Class/Example | Mechanism of Action (Example) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Aryloxyphenoxypropionate (e.g., Fluazifop-butyl) | Acetyl-CoA carboxylase (ACCase) inhibitor nih.gov |

| 2-Chloro-5-methylpyridine (B98176) | Precursor for further chlorination | Intermediate for herbicidal compounds google.com |

The development of modern fungicides relies on innovative chemical structures to combat fungal pathogens and manage the evolution of resistance. nih.govokstate.edu this compound contributes to this field as a versatile intermediate for agrochemical synthesis. chemimpex.com The pyridine scaffold is a key component in several new fungicides currently in development. For instance, pyrisoxazole (B1245146) is a novel pyridine-type DMI (demethylation inhibitor) fungicide effective against pathogens like Botrytis cinerea. nih.gov The availability of diverse building blocks such as this compound enables the exploration of novel chemical spaces and the creation of fungicides with new modes of action or improved efficacy. chemimpex.comnih.gov

This compound is a recognized intermediate in the synthesis of pesticides, a broad category that includes insecticides. chemimpex.com The chloropyridine core is a foundational element for some of the most significant classes of modern insecticides. Structurally related compounds, such as 2-chloro-5-chloromethylpyridine, are indispensable intermediates for the synthesis of neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid. chemicalbook.compmarketresearch.com These insecticides are critical in managing piercing-sucking pests in major crops worldwide. pmarketresearch.com Similarly, 5-Chloro-2-cyanopyridine, another related pyridine building block, is noted for its role as a precursor to next-generation pesticides with enhanced efficacy. nbinno.com The strategic modification of these pyridine intermediates allows researchers to develop novel molecules that can help overcome pest resistance and improve crop protection. nbinno.com

Table 2: Application of Related Chloropyridine Intermediates in Insecticide Synthesis

| Pyridine Intermediate | Resulting Insecticide Class | Example Insecticide |

| 2-Chloro-5-chloromethylpyridine | Neonicotinoids | Imidacloprid, Acetamiprid chemicalbook.compmarketresearch.com |

| 5-Chloro-2-cyanopyridine | Advanced Insecticides | Novel cyanopyridine-thiolate derivatives nbinno.com |

| 2-Chloro-5-chloromethylpyridine | Sulfoximines | Sulfoxaflor pmarketresearch.com |

Contribution to Advanced Material Development (e.g., Polymers, Coatings)

Beyond agriculture, this compound is employed in material science for the creation of specialized polymers and resins with unique properties. chemimpex.com Its utility in this field stems from its capacity to act as a monomer or a modifying agent in polymerization processes.

The compound's reactivity is central to its application in materials synthesis. The chlorine atom provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions. sigmaaldrich.comchemicalbook.com These powerful chemical tools are widely used in polymer chemistry to form new carbon-carbon bonds, enabling the construction of complex polymer backbones and the attachment of functional side chains. By incorporating the rigid, aromatic pyridine structure into a polymer, material scientists can influence properties such as thermal stability, conductivity, and optical behavior.

Furthermore, research into related 2-methoxypyridine (B126380) derivatives has shown their potential in the development of advanced functional materials like liquid crystals. researchgate.net The synthesis of novel bent-shaped luminescent mesogens has been achieved using a pyridine core, indicating the value of this chemical class in creating materials for optical and electronic applications. researchgate.net This highlights the broader potential of intermediates like this compound in contributing to the design of new polymers and coatings for a range of advanced technological uses.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Methoxypyridine Derivatives

Steric and Electronic Effects on Pharmacological Profiles

The steric and electronic properties of substituents play a crucial role in the pharmacological profiles of 5-Chloro-2-methoxypyridine derivatives. The electron-donating nature of the methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring influences the electronic distribution, primarily directing electrophilic substitution to the 5-position. This electronic effect is a key factor in the synthesis of derivatives.

The steric hindrance introduced by substituents can also significantly impact biological activity. For example, the 6-α-methoxy group in certain antibiotics provides steric hindrance that protects against enzymatic degradation. researchgate.net In contrast, pyridine derivatives with bulky groups in their structures have been found to exhibit lower antiproliferative activity. nih.govmdpi.com

A study on imidazo[4,5-b]pyridine-based PAK4 inhibitors demonstrated that electron-withdrawing and electron-donating groups exhibited opposite electrostatic and charge transfer energy between key residues of the target protein. mdpi.com This highlights the importance of electronic properties in determining the interaction between a compound and its biological target.

The following table illustrates the effect of different substituents on the PAK4 inhibitory activity of an imidazo[4,5-b]pyridine scaffold.

| Compound | Substituent | Property | IC50 (nM) | Reference |

| 1 | Bromine | EWG | 5150 | mdpi.com |

| 2 | Chlorine | EWG | 8533 | mdpi.com |

| 3 | Fluorine | EWG | >30,000 | mdpi.com |

| 4 | Methyl | EDG | >30,000 | mdpi.com |

Correlation of Molecular Structure with Therapeutic Potentials

The correlation between the molecular structure of this compound derivatives and their therapeutic potentials is a central theme in their development as pharmaceutical and agrochemical agents. chemimpex.com The unique structure of this compound allows for the introduction of diverse functional groups, making it a valuable intermediate in the development of new drugs and agricultural products. chemimpex.com

SAR studies have revealed that the antiplasmodial activity and cytotoxicity of 2-phenoxybenzamide derivatives, which can be synthesized from this compound, strongly depend on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.com Similarly, for 1,2,5-oxadiazole derivatives, the antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com

A study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors found a highly linear correlation between the thermal shift induced by these derivatives with wild-type versus mutant ALK2 proteins, indicating that the binding affinity was not significantly altered by mutations that cause Fibrodysplasia Ossificans Progressiva. acs.org This suggests that these compounds could be effective therapeutic agents for this condition.

Advanced Research Perspectives and Future Directions

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The synthesis and derivatization of 5-Chloro-2-methoxypyridine are central to its application in medicinal and agricultural chemistry. chemimpex.com While traditional synthetic methods are established, ongoing research focuses on developing more efficient, selective, and innovative pathways.

One conventional method for its synthesis involves the reaction of 2,5-dichloropyridine (B42133) with sodium methoxide (B1231860) in methanol. prepchem.com However, modern synthetic chemistry is continually seeking to improve upon such processes. A key area of advancement lies in the use of transition metal-catalyzed cross-coupling reactions, which utilize this compound as a reactant. It is employed in palladium-catalyzed Suzuki-Miyaura and Hiyama cross-coupling reactions to create biaryl compounds, which are common motifs in drug molecules. sigmaaldrich.commdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound and its Derivatives

| Methodology | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Nucleophilic Substitution | Reaction of 2,5-dichloropyridine with sodium methoxide. prepchem.com | Well-established, uses readily available starting materials. | Improving yield and minimizing by-products. |

| Palladium-Catalyzed Cross-Coupling | Using this compound as a substrate in reactions like Suzuki-Miyaura to form C-C bonds. sigmaaldrich.com | High versatility for creating complex molecules and drug-like scaffolds. mdpi.com | Developing more active and stable catalysts, expanding the scope of coupling partners. |

| Directed Ortho-metalation (DoM) | A highly regioselective method to functionalize the pyridine (B92270) ring at specific positions. | Excellent control over regioselectivity for synthesizing specific isomers. | Exploring alternative organometallic reagents and expanding functional group tolerance. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. researchgate.net | Enhanced heat and mass transfer, improved safety, scalability, and potential for higher yields. researchgate.net | Optimization of reactor design and integration of real-time analytics for process control. |

Discovery of New Biological Targets and Therapeutic Modalities